molecular formula C9H22N2 B2417944 Diethyl({2-[(propan-2-yl)amino]ethyl})amine CAS No. 52295-84-8

Diethyl({2-[(propan-2-yl)amino]ethyl})amine

Cat. No.: B2417944
CAS No.: 52295-84-8
M. Wt: 158.289
InChI Key: SRYCFYOMSLPFBO-UHFFFAOYSA-N
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Description

Diethyl({2-[(propan-2-yl)amino]ethyl})amine is an organic compound that is a tertiary amine . It consists of a central nitrogen atom that is bonded to an ethyl group and two isopropyl groups . A lone pair of electrons resides on the nitrogen atom, which can react with electrophiles .


Synthesis Analysis

This compound is traditionally prepared by the alkylation of diisopropylamine with diethyl sulfate . Pure this compound exists as a colorless liquid, although commercial samples can be slightly yellow .


Molecular Structure Analysis

The structure data file (SDF/MOL File) of this compound is available for download . It can be imported to most of the chemistry software for further analysis .


Chemical Reactions Analysis

This compound is a sterically hindered organic base that is commonly employed as a proton scavenger . Thus, like 2,2,6,6-tetramethylpiperidine and triethylamine, this compound is a good base but a poor nucleophile .


Physical and Chemical Properties Analysis

This compound has a chemical formula of C10H25N3 and a molecular weight of 187.3256 g/mol . It has low solubility in water, which makes it very easily recovered in commercial processes .

Scientific Research Applications

CO2 Capture from Flue Gas Streams

Diethyl({2-[(propan-2-yl)amino]ethyl})amine and related amino alcohols have been explored for their efficacy in capturing CO2 from flue gas streams. Studies have shown that these amino alcohols can outperform traditional solvents like monoethanolamine (MEA) in terms of CO2 absorption capacity and cyclic capacity, which translates into higher CO2 absorption and lower energy consumption for absorbent regeneration (Maneeintr, Idem, Tontiwachwuthikul, & Wee, 2009).

Inhibition of Carbon Steel Corrosion

Compounds like this compound have been synthesized and tested for their ability to inhibit corrosion on carbon steel surfaces. These tertiary amines form a protective layer bonding on the metal surface, acting as anodic inhibitors. Studies have indicated the effectiveness of these amines, with some demonstrating inhibition efficiencies as high as 95% (Gao, Liang, & Wang, 2007).

Organic Synthesis and Heterocyclic Chemistry

This compound has applications in the field of organic synthesis, particularly in the synthesis of heterocyclic compounds. Research has demonstrated its use in the synthesis of various heterocyclic structures, including naphtha[2,3-h]quinoline-7,12-diones, demonstrating its versatility and importance in organic chemistry (Shvartsberg, Barabanov, & Fedenok, 1997; Barabanov, Fedenok, & Shvartsberg, 1998).

CO2 Absorption and Membrane Contactors

Another significant application of this compound is in CO2 absorption using hollow fiber membrane contactors. The compound has shown promise in CO2 removal efficiency when compared to traditional solvents like MEA and MDEA, especially at higher CO2 partial pressures (Masoumi, Keshavarz, & Rastgoo, 2014).

Mechanism of Action

The three alkyl groups on the nitrogen atom create steric hindrance, so only small electrophiles such as protons can react with the nitrogen lone pair .

Properties

IUPAC Name

N',N'-diethyl-N-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-5-11(6-2)8-7-10-9(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYCFYOMSLPFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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